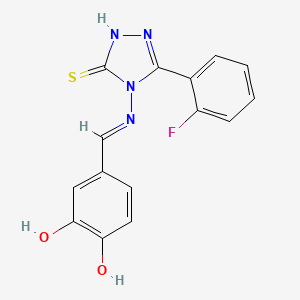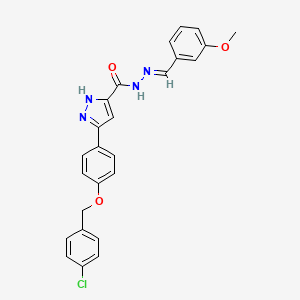
3-(2-(2-(2-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(2-(2-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C28H24N2O5 It is known for its unique structure, which includes a naphthyloxy group, a carbohydrazonoyl group, and a methoxybenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-(2-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate typically involves multiple steps. One common method includes the following steps:
Formation of the Naphthyloxy Intermediate: The initial step involves the reaction of naphthol with a suitable alkylating agent to form the naphthyloxy intermediate.
Introduction of the Propanoyl Group: The naphthyloxy intermediate is then reacted with a propanoyl chloride in the presence of a base to introduce the propanoyl group.
Formation of the Carbohydrazonoyl Group: The propanoyl intermediate is further reacted with hydrazine to form the carbohydrazonoyl group.
Coupling with 4-Methoxybenzoic Acid: Finally, the carbohydrazonoyl intermediate is coupled with 4-methoxybenzoic acid in the presence of a coupling agent to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-(2-(2-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the naphthyloxy and methoxybenzoate groups, using suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce hydrazine derivatives.
Scientific Research Applications
3-(2-(2-(2-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-(2-(2-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating their activity and triggering specific cellular responses.
Modulating Gene Expression: It can influence the expression of certain genes, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(2-(1-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 4-(2-(2-(2-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
- 4-(2-(2-(1-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
Uniqueness
3-(2-(2-(2-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
Properties
CAS No. |
765276-69-5 |
|---|---|
Molecular Formula |
C28H24N2O5 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
[3-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C28H24N2O5/c1-19(34-26-15-10-21-7-3-4-8-23(21)17-26)27(31)30-29-18-20-6-5-9-25(16-20)35-28(32)22-11-13-24(33-2)14-12-22/h3-19H,1-2H3,(H,30,31)/b29-18+ |
InChI Key |
ZOZVMLPHVPAWLU-RDRPBHBLSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)OC)OC3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)OC)OC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12019685.png)
![3,4-dichloro-N-[2-oxo-2-[(2E)-2-[(3-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide](/img/structure/B12019693.png)


![2-[(2,5-dimethylbenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12019713.png)
![2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B12019717.png)

![2-({5-[(3,4-Dichloroanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B12019734.png)
![Isobutyl 2-(1-butyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12019743.png)
![3-[(5Z)-5-[1-[2-(2-chloroanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12019745.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12019747.png)
![N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide](/img/structure/B12019753.png)

